An In-Depth Technical Guide to the Physicochemical Properties of Dabrafenib (CAS 1195765-45-7)
An In-Depth Technical Guide to the Physicochemical Properties of Dabrafenib (CAS 1195765-45-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dabrafenib, available commercially as its mesylate salt (CAS 1195768-06-9), is a potent and selective ATP-competitive inhibitor of the BRAF kinase.[1] It is a cornerstone therapy for patients with metastatic melanoma and other solid tumors harboring specific BRAF V600 mutations.[2] These mutations lead to constitutive activation of the mitogen-activated protein kinase (MAPK) signaling pathway, a critical driver of cell proliferation and survival in these cancers.[2][3] Dabrafenib's efficacy is intrinsically linked to its physicochemical properties, which govern its solubility, absorption, distribution, and ultimately, its bioavailability and therapeutic window. This guide provides a comprehensive overview of the core physical and chemical characteristics of Dabrafenib, underpinned by detailed experimental methodologies and the scientific rationale guiding these analytical choices.
Chemical and Physical Properties
Dabrafenib is a synthetic thiazole derivative. The free base has the chemical formula C₂₃H₂₀F₃N₅O₂S₂ and a molecular weight of approximately 519.56 g/mol . Its mesylate salt has the formula C₂₄H₂₄F₃N₅O₅S₃ and a molecular weight of 615.67 g/mol .[4][5]
Summary of Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | [5] |
| CAS Number | 1195765-45-7 (Free Base) | [6] |
| 1195768-06-9 (Mesylate Salt) | [7] | |
| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ (Free Base) | |
| C₂₄H₂₄F₃N₅O₅S₃ (Mesylate Salt) | [4] | |
| Molecular Weight | 519.56 g/mol (Free Base) | |
| 615.67 g/mol (Mesylate Salt) | [5] | |
| Appearance | White to slightly colored solid | [7] |
| Melting Point | 224-229°C (Free Base) | [6] |
| >234°C (decomposes) (Mesylate Salt) | [7] | |
| Solubility | Free Base: Soluble in DMSO (up to 50 mM with warming). | [8] |
| Mesylate Salt: Very slightly soluble at pH 1 and practically insoluble above pH 4 in aqueous media. Soluble in DMSO and slightly soluble in methanol with heating. | [7] | |
| pKa | Sulfonamide moiety: 6.6, Pyrimidine moiety: 2.2, Thiazole moiety: -1.5 |
Experimental Protocols and Methodologies
The accurate determination of physicochemical properties is paramount in drug development. The following sections detail the methodologies for characterizing key attributes of Dabrafenib, emphasizing the rationale behind the experimental design.
Melting Point Determination
The melting point is a critical indicator of purity.[9] For a pure crystalline solid, the melting range is typically narrow.[10] Impurities tend to depress and broaden the melting range.
Methodology: Capillary Melting Point Method
This is a standard pharmacopeial method for determining the melting point of a solid.[10]
-
Sample Preparation: The Dabrafenib sample must be thoroughly dried and in a fine powdered form. A small amount is packed into a capillary tube to a height of 2.5-3.5 mm.[11]
-
Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is used.
-
Procedure:
-
A preliminary rapid heating is performed to determine an approximate melting point.
-
For an accurate measurement, a fresh sample is heated to a temperature approximately 5°C below the expected melting point.[11]
-
The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[11]
-
The temperature at which the substance begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded as the melting range.[11]
-
Rationale for Experimental Choices:
-
Slow Heating Rate: A slow heating rate near the melting point ensures that the temperature of the heating block is the same as the sample temperature, providing an accurate reading.
-
Dry, Powdered Sample: This ensures uniform heat transfer and packing within the capillary tube.[10]
Solubility Determination
Solubility is a crucial factor influencing a drug's absorption and bioavailability.[12] For oral drugs like Dabrafenib, aqueous solubility across the physiological pH range of the gastrointestinal tract is of particular interest.[13]
Methodology: Equilibrium Shake-Flask Method
This is the gold standard for determining thermodynamic solubility.[12]
-
Materials: Dabrafenib (free base or mesylate salt), buffers of varying pH (e.g., pH 1.2, 4.5, and 6.8 to simulate gastric and intestinal fluids), a constant temperature shaker/incubator, and a suitable analytical method for quantification (e.g., UPLC).[13]
-
Procedure:
-
An excess amount of Dabrafenib is added to vials containing the different pH buffers.
-
The vials are sealed and agitated in a shaker bath maintained at a constant temperature (typically 37 ± 1 °C) until equilibrium is reached (usually 24-48 hours).[13]
-
The resulting saturated solutions are filtered to remove any undissolved solid.
-
The concentration of Dabrafenib in the filtrate is then determined using a validated analytical method like UPLC.
-
This process is repeated at each pH value in triplicate.[13]
-
Rationale for Experimental Choices:
-
Use of Buffers: To maintain a constant pH, which is critical for ionizable compounds like Dabrafenib, as their solubility is pH-dependent.[12]
-
Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant physiological temperature is essential for relevant data.[14]
-
Equilibrium Time: Sufficient time is required for the system to reach a state of equilibrium between the dissolved and undissolved solid, ensuring the measurement of true thermodynamic solubility.[14]
Caption: Workflow for Equilibrium Solubility Determination.
Polymorphism and Crystal Structure Analysis
Polymorphism refers to the ability of a solid material to exist in more than one crystal form.[15] Different polymorphs can have different physical properties, including solubility and stability, which can impact drug performance.[15]
Methodologies:
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[16] It is used to identify melting points, phase transitions, and to assess the relative stability of polymorphs.[17]
-
Procedure: A small, weighed amount of the Dabrafenib sample is placed in an aluminum pan and heated at a controlled rate (e.g., 10 °C/min).[18] The heat flow is measured and plotted against temperature, revealing endothermic (melting) and exothermic (crystallization) events.[17]
-
Rationale: Different polymorphs will have distinct melting points and heats of fusion, allowing for their identification and characterization.[15]
-
-
X-ray Powder Diffraction (XRPD): XRPD is a powerful technique for identifying crystalline phases. Each crystalline solid has a unique XRPD pattern, which acts as a "fingerprint."
-
Procedure: A powdered sample of Dabrafenib is irradiated with X-rays, and the diffraction pattern is recorded.
-
Rationale: The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), is characteristic of the specific crystal lattice of the polymorph.
-
-
Single-Crystal X-ray Diffraction (SC-XRD): This technique provides the definitive three-dimensional structure of a molecule in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.[19][20]
-
Procedure: A suitable single crystal of Dabrafenib is mounted on a diffractometer and irradiated with X-rays. The diffraction data is collected and processed to solve the crystal structure.[21]
-
Rationale: SC-XRD provides unambiguous structural information, which is crucial for understanding the properties of different polymorphs and for intellectual property protection.[22]
-
Caption: Techniques for Polymorph Characterization.
Stability Indicating Method
A stability-indicating analytical method is crucial to ensure that the analytical procedure can accurately measure the drug substance without interference from degradation products, impurities, or excipients.[23]
Methodology: Reverse-Phase Ultra-Performance Liquid Chromatography (RP-UPLC)
A validated stability-indicating RP-UPLC method has been developed for the quantification of Dabrafenib and its degradation products.[23]
-
Chromatographic Conditions:
-
Column: Acquity BEH C18 (100 mm × 2.1 mm, 1.8 μm)
-
Mobile Phase: A gradient mixture of orthophosphoric acid and methanol.
-
Detection: UV detection at 225 nm.[23]
-
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, Dabrafenib is subjected to stress conditions, including acid, base, and neutral hydrolysis, oxidation, photolysis, and thermal stress, as per ICH guidelines.[23] The method must be able to separate the intact drug from any degradation products formed.
Rationale for Experimental Choices:
-
RP-UPLC: Offers high resolution, sensitivity, and speed, which is ideal for separating complex mixtures of the drug and its potential degradants.[23]
-
Forced Degradation: This is a regulatory requirement to demonstrate the specificity of the analytical method and to understand the degradation pathways of the drug substance.[23]
Dabrafenib's Mechanism of Action and the MAPK Signaling Pathway
Dabrafenib is a selective inhibitor of mutated BRAF kinases, particularly the V600E mutation.[3] In normal cells, the MAPK pathway is tightly regulated. However, in cancer cells with BRAF V600E mutations, the pathway is constitutively active, leading to uncontrolled cell proliferation.[2][3] Dabrafenib binds to the ATP-binding site of the mutated BRAF kinase, inhibiting its activity and blocking downstream signaling through MEK and ERK.[3] This leads to cell cycle arrest and apoptosis in BRAF-mutant cancer cells.[1]
Caption: Dabrafenib blocks the MAPK signaling pathway.
Conclusion
The physicochemical properties of Dabrafenib are integral to its function as a targeted anti-cancer therapeutic. A thorough understanding and precise measurement of these properties, using validated and scientifically sound methodologies, are essential for ensuring its quality, safety, and efficacy. This guide has provided an in-depth look at these properties and the experimental rationale behind their determination, offering valuable insights for researchers and professionals in the field of drug development.
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